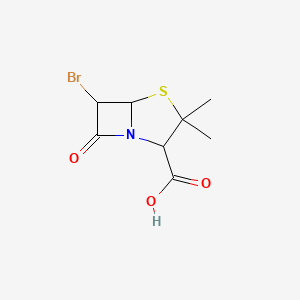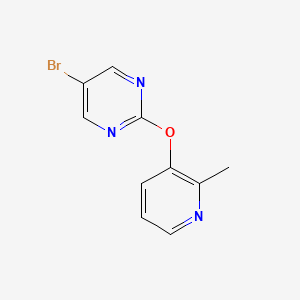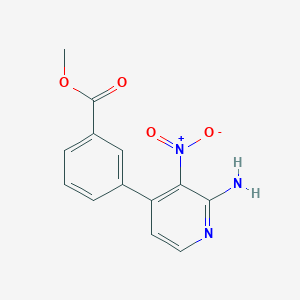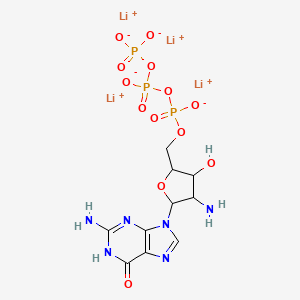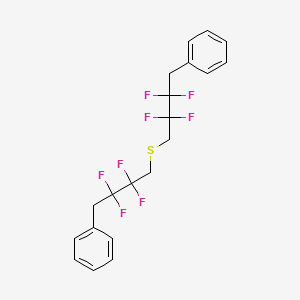
L-Proline, 4,4-difluoro-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Proline is an amino acid commonly found in proteins, and its derivatives exhibit diverse properties and applications.
L-Proline, 4,4-difluoro-1-methyl-: is a chemical compound with the molecular formula C₁₁H₁₇F₂NO₄. It belongs to the class of proline derivatives.
Preparation Methods
Synthetic Routes:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Detailed information about the specific mechanism of action for this compound is scarce. Further research is needed to elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
1305325-21-6 |
|---|---|
Molecular Formula |
C6H9F2NO2 |
Molecular Weight |
165.14 g/mol |
IUPAC Name |
(2S)-4,4-difluoro-1-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9F2NO2/c1-9-3-6(7,8)2-4(9)5(10)11/h4H,2-3H2,1H3,(H,10,11)/t4-/m0/s1 |
InChI Key |
CWWIFJQKJYXFQK-BYPYZUCNSA-N |
Isomeric SMILES |
CN1CC(C[C@H]1C(=O)O)(F)F |
Canonical SMILES |
CN1CC(CC1C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



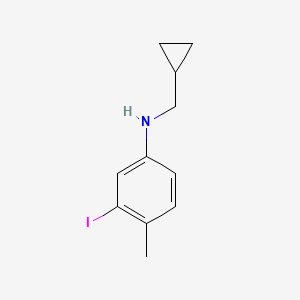
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)
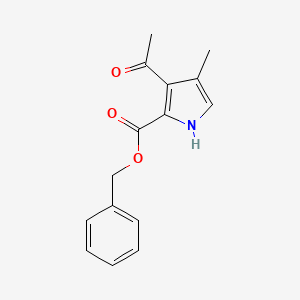
![(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)


